molecular formula C28H36O13 B15143284 Tortoside A

Tortoside A

Cat. No.: B15143284
M. Wt: 580.6 g/mol
InChI Key: WEKCEGQSIIQPAQ-XFKFGYJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Tortoside A, a compound derived from various plant species, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a glycoside that has been isolated from plants in the genus Tortula. Its structure consists of a sugar moiety linked to an aglycone, which is responsible for its biological effects. The compound has been studied for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Pharmacological Properties

1. Anti-inflammatory Activity:
this compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo studies. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory processes. For instance, a study showed that this compound reduced inflammation in murine models by modulating the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .

2. Antioxidant Activity:
The antioxidant properties of this compound have been confirmed through several assays that measure its ability to scavenge free radicals. In vitro studies revealed that this compound effectively reduced oxidative stress markers in cell cultures exposed to oxidative agents. This suggests its potential use in protecting cells from oxidative damage associated with various diseases .

3. Anticancer Effects:
this compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. For example, research involving breast cancer cell lines indicated that this compound significantly inhibited cell proliferation and induced cell cycle arrest at the G1 phase .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • NF-κB Pathway Modulation: By inhibiting the NF-κB pathway, this compound reduces the expression of inflammatory genes.
  • Reactive Oxygen Species (ROS) Scavenging: The compound's antioxidant activity is attributed to its ability to neutralize ROS, thereby preventing cellular damage.
  • Apoptotic Pathway Activation: this compound promotes apoptosis through intrinsic and extrinsic pathways by activating caspases and altering mitochondrial membrane potential.

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on animal models subjected to induced inflammation demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups. The results indicated a decrease in inflammatory cell infiltration and lower levels of inflammatory cytokines .

Case Study 2: Antioxidant Potential
In a controlled experiment involving human endothelial cells exposed to oxidative stress, treatment with this compound led to a marked decrease in lipid peroxidation levels and an increase in antioxidant enzyme activity (e.g., superoxide dismutase) compared to untreated cells .

Data Table

Biological Activity Mechanism Study Reference
Anti-inflammatoryNF-κB inhibition
AntioxidantROS scavenging
AnticancerApoptosis induction

Properties

Molecular Formula

C28H36O13

Molecular Weight

580.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26-,28-/m0/s1

InChI Key

WEKCEGQSIIQPAQ-XFKFGYJUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC

Origin of Product

United States

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